molecular formula C14H18N4O2 B2752273 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide; acetic acid CAS No. 1909314-25-5

4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide; acetic acid

Cat. No.: B2752273
CAS No.: 1909314-25-5
M. Wt: 274.324
InChI Key: YIHZOIYSEDYIOR-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide; acetic acid is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a benzene ring attached to a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 3,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.

    Substitution on the Benzene Ring: The benzene ring can be functionalized with a carboximidamide group through a series of reactions starting from a suitable benzene derivative. For example, nitration of benzene followed by reduction can yield aniline, which can then be converted to the corresponding carboximidamide via reaction with cyanamide.

    Coupling of Pyrazole and Benzene Derivatives: The final step involves coupling the pyrazole derivative with the benzene derivative. This can be achieved through a nucleophilic substitution reaction, where the pyrazole nitrogen attacks the electrophilic carbon of the benzene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carboximidamide group, converting it to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Products may include 3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

    Reduction: Products may include 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-amine.

    Substitution: Products depend on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug development. The pyrazole ring is a common motif in pharmaceuticals, known for its ability to interact with various biological targets.

Medicine

Medicinal applications could include the development of new therapeutic agents. The compound’s structure suggests potential as an inhibitor of enzymes or receptors involved in disease pathways.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity by binding to the active site or allosteric sites. The pyrazole ring can form hydrogen bonds and π-π interactions, which are crucial for its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the benzene carboximidamide group.

    4-(1H-pyrazol-1-yl)benzene-1-carboximidamide: Similar structure but lacks the dimethyl groups on the pyrazole ring.

    Benzene-1-carboximidamide: Lacks the pyrazole ring entirely.

Uniqueness

The uniqueness of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the pyrazole and benzene carboximidamide groups allows for a wide range of chemical modifications and applications.

This compound’s versatility makes it a valuable subject of study in various scientific fields, from synthetic chemistry to drug development.

Properties

IUPAC Name

acetic acid;4-(3,5-dimethylpyrazol-1-yl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4.C2H4O2/c1-8-7-9(2)16(15-8)11-5-3-10(4-6-11)12(13)14;1-2(3)4/h3-7H,1-2H3,(H3,13,14);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHZOIYSEDYIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=N)N)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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